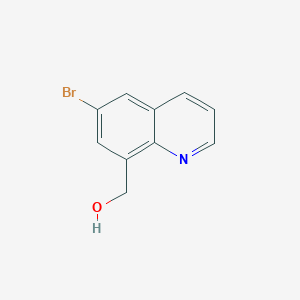

(6-Bromoquinolin-8-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromoquinolin-8-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQPJPSNCZMFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736095 | |

| Record name | (6-Bromoquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266728-35-1 | |

| Record name | 6-Bromo-8-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266728-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromoquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromoquinolin-8-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Derivatization Pathways of 6 Bromoquinolin 8 Yl Methanol

Reactivity Profiles of the Bromo-Substituent

The bromine atom at the C-6 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is characteristic of an aryl bromide, allowing for transformations through halogen-metal exchange, nucleophilic displacement under certain conditions, and various palladium-catalyzed cross-coupling reactions.

Halogen-metal exchange is a powerful method for converting aryl halides into reactive organometallic intermediates, which can then be treated with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org For (6-Bromoquinolin-8-yl)methanol, this reaction typically involves treating the compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at very low temperatures (-78 to -100 °C) to generate a lithiated quinoline species. tcnj.edu

The reaction proceeds via a metal-halogen exchange, where the bromine atom is swapped for a lithium atom. researchgate.net The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles. It is crucial to protect the primary alcohol or use additional equivalents of the organolithium reagent to first deprotonate the hydroxyl group, preventing it from quenching the desired aryllithium intermediate. nih.gov An alternative approach involves the use of Grignard reagents, such as isopropylmagnesium chloride, to form the more functionally-group-tolerant organomagnesium intermediate. wikipedia.org

| Reagent | Intermediate | Potential Electrophiles (E+) | Product |

| n-Butyllithium (n-BuLi) | (6-Lithioquinolin-8-yl)methanol | CO₂, DMF, Alkyl halides, Aldehydes | 6-Substituted quinolin-8-yl)methanol |

| iso-Propylmagnesium chloride (i-PrMgCl) | (6-(Chloromagnesio)quinolin-8-yl)methanol | Ketones, Esters, Nitriles | 6-Substituted quinolin-8-yl)methanol |

Direct nucleophilic displacement of the bromine atom on the 6-bromoquinoline (B19933) core is generally challenging due to the electron-rich nature of the aromatic ring. Standard nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. semanticscholar.org

In the case of 6-bromoquinoline derivatives, the introduction of a nitro group at the C-5 position has been shown to significantly activate the C-6 position for SNAr reactions. semanticscholar.org This activation facilitates the displacement of the bromine atom by various nucleophiles, such as morpholine (B109124) and piperazine, to yield the corresponding 6-substituted-5-nitroquinoline derivatives. semanticscholar.org Without such activation, forcing conditions (high temperatures and pressures) would likely be required, which could lead to side reactions involving the primary alcohol.

| Nucleophile | Activating Group (Example) | Reaction Conditions | Product Type |

| Morpholine | 5-NO₂ | Microwave irradiation | 6-Morpholinyl derivative |

| Piperazine | 5-NO₂ | Microwave irradiation | 6-Piperazinyl derivative |

| Sodium Methoxide | None | High Temperature/Pressure | 6-Methoxy derivative (predicted) |

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the C-6 position of this compound is an ideal handle for such transformations. researchgate.net Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide array of substituents.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. scispace.comscispace.com This method is highly effective for forming biaryl structures or introducing alkyl or vinyl groups.

The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne. db-thueringen.desoton.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₃PO₄, Na₂CO₃ | 6-Aryl derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) (Et₃N) | 6-Alkynyl derivative |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ | Et₃N | 6-Alkenyl derivative |

Transformations of the Primary Alcohol Functional Group

The primary alcohol at the C-8 position offers another site for diverse chemical modifications, including oxidation, etherification, and esterification, allowing for fine-tuning of the molecule's steric and electronic properties.

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde (6-bromoquinoline-8-carbaldehyde) or carboxylic acid (6-bromoquinoline-8-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. khanacademy.org

For the controlled oxidation to the aldehyde, mild, non-aqueous reagents are typically employed to prevent over-oxidation. orgsyn.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or protocols like the Swern or Dess-Martin periodinane oxidations are effective. The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like iodosobenzene (B1197198) diacetate (IBD) provides a highly selective method for this transformation. orgsyn.org

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are required. A two-step, one-pot procedure using a TEMPO/sodium hypochlorite (B82951) (NaOCl) system followed by the addition of sodium chlorite (B76162) (NaClO₂) has proven effective for converting primary alcohols to carboxylic acids, particularly for complex substrates where other methods may fail. nih.gov Other strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can also be used, although chemoselectivity can be a concern with sensitive substrates. khanacademy.orgorganic-chemistry.org

| Target Product | Reagent(s) | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM) |

| Aldehyde | TEMPO / Iodosobenzene diacetate (IBD) | DCM, Room Temperature |

| Carboxylic Acid | TEMPO / NaOCl, then NaClO₂ | Acetonitrile/Water |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution |

The hydroxyl group of the primary alcohol can readily undergo etherification and esterification reactions to produce a variety of derivatives.

Etherification can be achieved under basic conditions via the Williamson ether synthesis. The alcohol is first deprotonated with a base, such as sodium hydride (NaH), to form a reactive alkoxide intermediate. This intermediate then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its derivative. Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). For a milder and more efficient conversion, the alcohol can be treated with a more reactive acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. nih.gov

| Reaction Type | Reagent(s) | Base/Catalyst | Product |

| Etherification | Methyl iodide (CH₃I) | Sodium hydride (NaH) | (6-Bromo-8-(methoxymethyl)quinoline) |

| Etherification | Benzyl bromide (BnBr) | Sodium hydride (NaH) | (8-(Benzyloxymethyl)-6-bromoquinoline) |

| Esterification | Acetic anhydride ((Ac)₂O) | Pyridine | ((6-Bromoquinolin-8-yl)methyl acetate) |

| Esterification | Benzoyl chloride (BzCl) | Triethylamine (Et₃N) | ((6-Bromoquinolin-8-yl)methyl benzoate) |

Condensation Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a primary alcohol, rendering it susceptible to a variety of condensation reactions, most notably esterification and etherification. These reactions provide key pathways for the derivatization of the molecule, allowing for the introduction of a wide array of functional groups, which can modulate its chemical and physical properties.

Esterification:

This compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common method. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed.

A more reactive approach involves the use of acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct, driving the reaction to completion. For instance, the reaction of this compound with acetyl chloride would yield (6-bromoquinolin-8-yl)methyl acetate (B1210297).

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Acid/H⁺ | (6-Bromoquinolin-8-yl)methyl acetate | Fischer Esterification |

| This compound | Benzoyl Chloride/Pyridine | (6-Bromoquinolin-8-yl)methyl benzoate | Schotten-Baumann Reaction |

Etherification:

The synthesis of ethers from this compound can be achieved through various methods, including the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether. For example, treatment of this compound with sodium hydride followed by methyl iodide would produce 6-bromo-8-(methoxymethyl)quinoline.

Alternatively, under acidic conditions, two molecules of the alcohol can undergo dehydration to form a symmetrical ether, although this is less common for primary alcohols and can be prone to side reactions.

Table 2: Examples of Etherification Reactions

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaH 2. CH₃I | 6-Bromo-8-(methoxymethyl)quinoline | Williamson Ether Synthesis |

Intramolecular and Intermolecular Reactions of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows it to participate in a range of intramolecular and intermolecular reactions, including coordination with metal ions and protonation.

The quinoline moiety, particularly when substituted with a potential donor group at the 8-position, is a well-established ligand in coordination chemistry. In this compound, both the quinoline nitrogen and the oxygen atom of the hydroxymethyl group can act as donor atoms, allowing the molecule to function as a bidentate ligand. This chelation can lead to the formation of stable five-membered rings with metal ions.

The coordination chemistry of the closely related 8-hydroxyquinoline (B1678124) (oxine) is extensive and provides a strong model for the behavior of this compound. scirp.orgscispace.comrroij.comresearchgate.netscirp.org It is anticipated that this compound will form stable complexes with a variety of transition metals and main group elements. The coordination can result in the formation of mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the reaction conditions.

The nature of the metal-ligand bond can vary from purely electrostatic to significantly covalent, influencing the geometry and stability of the resulting complex. The bromo-substituent at the 6-position is expected to have an electronic effect on the quinoline ring, potentially influencing the coordination properties of the nitrogen atom.

Table 3: Potential Coordination Complexes

| Metal Ion | Potential Complex Geometry | Potential Ligand Donor Atoms |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | N, O |

| Zn(II) | Tetrahedral or Octahedral | N, O |

| Fe(III) | Octahedral | N, O |

The nitrogen atom of the quinoline ring in this compound imparts basic properties to the molecule, allowing it to be protonated by acids to form a quinolinium salt. The basicity of the quinoline nitrogen is influenced by the electronic effects of the substituents on the ring.

Protonation studies can be carried out by titration with a strong acid, and the pKa can be determined potentiometrically or spectrophotometrically. Understanding the protonation behavior is crucial as it affects the solubility of the compound in aqueous solutions and can influence its reactivity in acid-catalyzed reactions. In strongly acidic media, the quinoline nitrogen will exist predominantly in its protonated, quinolinium form. iust.ac.ir

Table 4: Predicted pKa Influence of Substituents

| Substituent | Position | Electronic Effect | Predicted Effect on pKa |

|---|---|---|---|

| -Br | 6 | Electron-withdrawing (inductive) | Decrease |

Theoretical and Computational Investigations of 6 Bromoquinolin 8 Yl Methanol Structures

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical character, dictating its stability, reactivity, and spectroscopic properties. Through the application of molecular orbital theory, a detailed picture of the electron distribution within (6-Bromoquinolin-8-yl)methanol can be constructed, providing a quantum mechanical framework for understanding its behavior.

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for the study of molecular systems. DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its electronic properties.

Table 1: Representative DFT-Calculated Properties for a Substituted Quinoline (B57606) Derivative

| Property | Calculated Value |

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 2.5 |

| Charge on N atom (e) | -0.45 |

| Charge on O atom (e) | -0.65 |

| Charge on Br atom (e) | -0.10 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation outputs for a molecule of this nature.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). ucsb.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly the nitrogen and oxygen atoms, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic system, with significant contributions from the carbon atoms of the quinoline core, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical FMO analysis outputs for a molecule of this nature.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not static; rotation around single bonds, particularly the C-C bond connecting the methanol (B129727) group to the quinoline ring, allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum on the potential energy surface) and to characterize the energy barriers between different conformations. youtube.com

Computational methods can be used to construct a potential energy surface (PES) by systematically rotating the dihedral angle of the methanol group and calculating the energy at each step. This allows for the identification of low-energy conformers and the transition states that separate them. The stability of different conformers is influenced by a combination of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the quinoline ring.

Table 3: Representative Conformational Analysis Data for a Quinolinyl-Methanol Derivative

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 2.0 | Eclipsed |

| 180 | 0.0 | Anti (Global Minimum) |

Note: The data in this table is hypothetical and serves as an illustrative example of a conformational analysis for a molecule with a rotatable side chain.

Computational Prediction of Reactivity and Mechanistic Studies

Beyond static properties, computational chemistry is invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. By modeling the entire course of a chemical transformation, from reactants to products, detailed insights into the energetic feasibility and pathways of reactions can be obtained.

A chemical reaction proceeds through a high-energy transition state (TS), which represents the energy maximum along the reaction coordinate. chemguide.co.uk Locating and characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) algorithms, are employed to find these saddle points on the potential energy surface.

Once a transition state is located, its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate.

By connecting the reactants, transition states, and products, a complete reaction energy profile can be constructed. wikipedia.org This profile provides a visual representation of the energy changes that occur throughout a reaction. youtube.com For example, in a hypothetical substitution reaction involving the hydroxyl group of this compound, DFT calculations could be used to model the approach of a nucleophile, the formation of a transition state, and the departure of the leaving group.

The resulting energy profile would reveal whether the reaction is exothermic or endothermic, the height of the activation barrier, and the potential existence of any intermediate species.

Table 4: Representative Energetic Profile for a Hypothetical SN2 Reaction of a Quinolinyl-Methanol Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -5.2 |

Note: The data in this table is hypothetical and illustrates a representative energy profile for a substitution reaction.

DFT Studies of Catalytic Intermediates

Comprehensive searches of scientific literature databases did not yield specific Density Functional Theory (DFT) studies focused on the catalytic intermediates of this compound. DFT is a computational method used to investigate the electronic structure of many-body systems, which can provide valuable insights into reaction mechanisms and the stability of intermediates in a catalytic cycle. nih.gov

While DFT has been applied to understand the catalytic activities of various quinoline derivatives, such as in hydrodenitrogenation processes, specific research on the catalytic intermediates involving this compound is not publicly available at this time. nih.gov Such studies would theoretically involve calculating the energies and geometries of potential intermediate structures to elucidate reaction pathways and identify rate-determining steps.

Molecular Modeling and Docking Studies for Biological Target Interaction

Similarly, a thorough review of published research reveals a lack of specific molecular modeling and docking studies for this compound. Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules, while molecular docking is a key tool in structural biology and computer-assisted drug design which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org

Numerous studies have successfully employed these techniques to investigate the interaction of various quinoline derivatives with biological targets, such as enzymes and receptors, to explore their potential as therapeutic agents. nih.govnih.govnih.gov For instance, molecular docking has been used to predict the binding affinity and interaction modes of substituted quinolines with targets like HIV reverse transcriptase and cancer-related proteins. nih.govnih.gov However, specific data from such studies involving this compound, including binding energies or key intermolecular interactions with any biological target, have not been reported in the available scientific literature.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and electronic properties of (6-Bromoquinolin-8-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the aromatic protons on the quinoline (B57606) ring system, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

¹³C NMR Spectroscopy: This method details the carbon skeleton of the molecule. Each unique carbon atom in this compound would resonate at a characteristic chemical shift, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (aromatic, aliphatic, or attached to heteroatoms).

Despite a thorough search of available scientific literature, specific experimental ¹H and ¹³C NMR data for this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches and bends of the aromatic and methylene groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretch.

A comprehensive search of scientific databases did not yield specific experimental IR spectral data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly for compounds containing chromophores such as the quinoline ring system in this compound. The absorption maxima (λmax) in the UV-Vis spectrum are indicative of the π-electron system of the molecule.

Specific experimental UV-Vis absorption data for this compound were not found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₀H₈BrNO), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass.

While experimental HRMS data was not available, the predicted monoisotopic mass for this compound is 236.97893 Da.

Chromatographic Separation and Purity Determination

Chromatographic techniques are indispensable for assessing the purity of a chemical compound by separating it from any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A validated HPLC method, employing a suitable stationary phase (e.g., C18) and mobile phase, would be used to separate this compound from any starting materials, by-products, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Advanced Column Chromatography Techniques for Isolation and Purification

The isolation and purification of this compound from a crude reaction mixture would typically be achieved using silica (B1680970) gel column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (the eluent). The polarity of the compound, dictated by the presence of the bromine atom, the quinoline ring, and the hydroxymethyl group, is a critical factor in selecting the appropriate chromatographic conditions.

While a specific protocol for this compound is not detailed in surveyed literature, the purification of analogous compounds offers insight into effective methodologies. For instance, the related compound 6-bromoquinolin-8-amine (B1581729) has been successfully purified using column chromatography with a mobile phase consisting of 40% ethyl acetate (B1210297) in hexane (B92381). chemicalbook.com Similarly, other bromo-substituted quinolines are often purified using solvent systems composed of ethyl acetate and hexane or petroleum ether, with the ratio adjusted to achieve optimal separation. researchgate.net

Hypothetical Purification Protocol

Based on the purification of structurally similar compounds, a hypothetical protocol for this compound would involve the following steps:

Preparation of the Column: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent like hexane.

Loading the Sample: The crude this compound is dissolved in a minimal amount of a suitable solvent (such as dichloromethane (B109758) or the eluent mixture) and adsorbed onto a small amount of silica gel. This dry-loading method is often preferred to ensure a narrow band at the start of the separation.

Elution: The separation is performed by passing a solvent system (mobile phase) through the column. A gradient elution, starting with a non-polar system (e.g., low percentage of ethyl acetate in hexane) and gradually increasing the polarity (increasing the percentage of ethyl acetate), would likely be employed. This allows for the separation of non-polar impurities first, followed by the elution of the target compound.

Fraction Collection and Analysis: The eluent is collected in a series of fractions. Each fraction is then analyzed by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure desired product. Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified this compound.

The precise parameters for such a purification would require experimental optimization. The table below outlines typical parameters used for related bromoquinoline compounds, which would serve as a starting point for developing a method for this compound.

Table 1: Typical Column Chromatography Parameters for Bromoquinoline Derivatives

| Parameter | Description | Example from Related Compounds |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (Merck 60, 70-230 mesh) researchgate.net |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Ethyl Acetate/Hexane (e.g., 1:9, 1:3, 7:3 v/v) researchgate.net, Petroleum Ether/Ethyl Acetate (e.g., 50:1 to 20:1 v/v) |

| Elution Technique | The method of passing the eluent through the column. | Gradient or Isocratic Elution |

| Monitoring | Technique used to track the separation process. | Thin-Layer Chromatography (TLC) on silica gel plates (GF254) with UV light visualization |

| Compound Visualization | Method to see the compound spots on a TLC plate. | UV light at 254 nm |

This structured approach, leveraging data from analogous compounds, provides a scientifically sound basis for the isolation and purification of this compound, ensuring high purity necessary for subsequent characterization and use in further research.

Broader Applications in Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The utility of (6-Bromoquinolin-8-yl)methanol as a versatile building block stems from its bifunctional nature. bldpharm.com The bromine atom and the hydroxymethyl group on the quinoline (B57606) scaffold represent two distinct reactive sites that can be addressed with high selectivity in sequential synthetic steps. This dual functionality is highly advantageous for the construction of intricate organic molecules.

The bromo substituent on the quinoline ring is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. semanticscholar.org These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. For instance, the bromine atom can readily participate in Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, at the 6-position of the quinoline core.

Concurrently, the primary alcohol of the methanol (B129727) group offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations such as reductive amination, Wittig reactions, or ester and amide bond formations. Alternatively, the alcohol can be converted into an ether or an ester, or be used as a nucleophile in substitution reactions. nih.gov The ability to perform these modifications independently of the reactions at the bromo position allows for a modular and convergent approach to synthesizing complex target molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functionality |

|---|---|---|---|

| 6-Bromo | Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid | Aryl/Alkyl substitution |

| 6-Bromo | Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Amino substitution |

| 8-Methanol | Oxidation | PCC, DMP, etc. | Aldehyde/Carboxylic Acid |

| 8-Methanol | Esterification | Carboxylic acid, Acid catalyst | Ester |

Design and Synthesis of Novel Chemical Scaffolds and Libraries

The creation of chemical libraries—large, organized collections of distinct but structurally related compounds—is a cornerstone of modern drug discovery and chemical biology. manmiljournal.ru this compound serves as an excellent starting scaffold for the generation of such libraries due to its two orthogonal reactive handles.

In combinatorial chemistry, a core molecule (scaffold) is systematically decorated with a variety of chemical appendages (R-groups) to rapidly generate a large number of final products. Using this compound as the scaffold, chemists can design a library where diversity is introduced at both the 6- and 8-positions of the quinoline ring. For example, a matrix-based synthesis could be employed where the bromo group is reacted with a set of 50 different boronic acids via Suzuki coupling, and the resulting 50 intermediates are then each reacted with a set of 50 different carboxylic acids to esterify the methanol group. This approach would yield a library of 2,500 unique compounds.

Exploration in the Development of Advanced Materials with Specific Properties (e.g., electronic or optical)

The quinoline ring system is not only important in medicinal chemistry but also possesses intriguing photophysical and electronic properties, making it a valuable component in materials science. Derivatives of 8-hydroxyquinoline (B1678124), a close structural relative of this compound, are well-known for their use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. nih.gov The quinoline core acts as a rigid, planar chromophore whose electronic properties can be fine-tuned through substitution.

This compound is a promising precursor for creating novel functional materials. The bromo group can be utilized as a reactive site for polymerization reactions or for grafting the molecule onto surfaces or into larger macromolecular structures. For instance, it can undergo coupling reactions to be incorporated into conjugated polymers, which are materials with interesting electronic and optical properties used in applications like organic solar cells and transistors.

The methanol group provides a means to further modify the molecule's properties or its interaction with its environment. It can be used to attach the quinoline unit to other molecular components or to alter solubility and processing characteristics. The inherent fluorescence of the quinoline system can be modulated by the substituents attached at the bromo and methanol positions, opening up possibilities for designing new sensors and probes. Furthermore, the planar nature of the quinoline ring can promote π–π stacking interactions, which are crucial for charge transport in organic electronic materials. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Bromoquinolin-8-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of quinolin-8-ylmethanol precursors using brominating agents like NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–5°C to avoid side reactions). Catalytic systems such as Lewis acids (e.g., FeCl₃) may enhance regioselectivity for the 6-position .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., dichloromethane or DMF) to balance solubility and reactivity. Yields typically range from 60–85%, with impurities identified as 8-bromo derivatives requiring column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and ¹³C NMR (distinct C-Br signal at ~110 ppm) .

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 238.0 (calculated for C₁₀H₈BrNO) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities like unreacted starting material .

Q. What are the stability considerations for storing this compound?

- Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the methanol group. Degradation products (e.g., quinoline-8-carbaldehyde) form under prolonged exposure to light or moisture .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish shelf-life guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Strategy : Use DFT calculations (e.g., Gaussian 16) to model the electron density at the 6-bromo position. The bromine atom’s electronegativity directs nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling (with Pd catalysts) at this site .

- Experimental Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots) for Pd-catalyzed coupling with arylboronic acids .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

- Case Study : Some studies report anti-inflammatory activity (IC₅₀ = 10 μM in RAW264.7 cells), while others note cytotoxicity at similar concentrations.

- Resolution :

- Dose-Response Analysis : Test a wider concentration range (1–100 μM) to identify therapeutic windows.

- Assay Variability : Control for solvent effects (e.g., DMSO vs. methanol) and cell-line specificity .

- Metabolite Screening : Use LC-MS to detect reactive intermediates (e.g., brominated quinones) that may confound results .

Q. How can researchers optimize catalytic systems for asymmetric derivatization of this compound?

- Approach : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Cu, Rh) to enantioselectively functionalize the methanol group.

- Key Parameters :

- Solvent polarity (e.g., THF vs. toluene) influences ligand-metal coordination.

- Temperature gradients (0–25°C) affect enantiomeric excess (ee), with optimal results at 10°C (ee >90%) .

Q. What experimental designs mitigate methanol crossover in fuel cell applications involving related compounds?

- Insight from Analogues : In direct methanol fuel cells (DMFCs), microchannel reactors with ceramic supports (e.g., spinel) reduce crossover by enhancing methanol oxidation efficiency. Apply similar designs to study electrochemical stability of brominated quinoline derivatives .

- Operational Parameters : Optimize flow rates (0.4 mL/min) and temperature (553 K) to balance reaction kinetics and material degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Root Causes : Variations may arise from polymorphic forms, residual solvents, or instrumentation calibration.

- Resolution :

- Recrystallize the compound from ethanol/water mixtures to obtain a single polymorph.

- Validate melting points via DSC and cross-reference with IR spectroscopy (e.g., O-H stretch at 3200–3400 cm⁻¹) .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.

- Waste Management : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal. Collaborate with certified waste management services for halogenated organic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.